Diethyl (3-fluoropropanoyl)phosphonate Diethyl (3-fluoropropanoyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 184900-24-1
VCID: VC16852176
InChI: InChI=1S/C7H14FO4P/c1-3-11-13(10,12-4-2)7(9)5-6-8/h3-6H2,1-2H3
SMILES:
Molecular Formula: C7H14FO4P
Molecular Weight: 212.16 g/mol

Diethyl (3-fluoropropanoyl)phosphonate

CAS No.: 184900-24-1

Cat. No.: VC16852176

Molecular Formula: C7H14FO4P

Molecular Weight: 212.16 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (3-fluoropropanoyl)phosphonate - 184900-24-1

Specification

CAS No. 184900-24-1
Molecular Formula C7H14FO4P
Molecular Weight 212.16 g/mol
IUPAC Name 1-diethoxyphosphoryl-3-fluoropropan-1-one
Standard InChI InChI=1S/C7H14FO4P/c1-3-11-13(10,12-4-2)7(9)5-6-8/h3-6H2,1-2H3
Standard InChI Key LVJIEYCWTMCIQJ-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C(=O)CCF)OCC

Introduction

Structural and Chemical Identity

Diethyl (3-fluoropropanoyl)phosphonate (C<sub>7</sub>H<sub>12</sub>FO<sub>4</sub>P) features a phosphoryl group (P=O) linked to a 3-fluoropropanoyl moiety (F-CH<sub>2</sub>-CH<sub>2</sub>-CO-). The fluorine atom at the terminal carbon of the propanoyl chain introduces electronegativity, influencing both the compound’s reactivity and its interactions in subsequent reactions. Unlike simpler acylphosphonates, the presence of fluorine enhances resistance to enzymatic degradation while modulating electronic effects during nucleophilic substitutions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure:

  • <sup>31</sup>P NMR: A singlet at δ<sub>P</sub> -2.9 ppm confirms the presence of the phosphonate group .

  • <sup>1</sup>H NMR: Resonances at δ<sub>H</sub> 1.25–1.40 ppm (ethyl CH<sub>3</sub>), 2.62 ppm (CH<sub>2</sub> adjacent to fluorine), and 4.10–4.25 ppm (ethoxy CH<sub>2</sub>) align with its ethoxy and fluorinated alkyl chains .

  • <sup>19</sup>F NMR: A signal at δ<sub>F</sub> -215 ppm verifies the fluorine substituent’s position .

Synthesis and Reaction Mechanisms

Michaelis-Arbuzov Pathway

Triethyl phosphite reacts with 3-fluoropropanoyl chloride at room temperature under solvent-free conditions:
(EtO)3P+FCH2CH2COCl(EtO)2P(O)COCH2CH2F+EtCl\text{(EtO)}_3\text{P} + \text{FCH}_2\text{CH}_2\text{COCl} \rightarrow \text{(EtO)}_2\text{P(O)COCH}_2\text{CH}_2\text{F} + \text{EtCl}
This step typically yields diethyl 3-fluoropropanoylphosphonate as the primary product .

Competing Reactions

Unexpectedly, the reaction system produces two major by-products through divergent pathways:

  • 1:2 Reaction Product: Diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate forms via HCl elimination, facilitated by the fluorine atom’s electron-withdrawing effect (Scheme 1) .

  • 2:1 Reaction Product: Diethyl 1-(diethoxyphosphoryl)-3-fluoropropyl phosphate arises from nucleophilic attack of a second phosphite molecule on the acylphosphonate intermediate (Scheme 2) .

Table 1: Product Distribution in the Reaction System

ProductMol% Yield<sup>31</sup>P NMR (δ<sub>P</sub>, ppm)
Diethyl 3-fluoropropanoylphosphonate20%-2.9
1:2 Reaction Product25%7.2
2:1 Reaction Product25%19.7, -0.6

Mechanistic Insights and Kinetic Considerations

The coexistence of 1:2 and 2:1 products underscores the reaction’s sensitivity to proton availability. Acidic conditions, generated in situ via HCl elimination during the 1:2 pathway, drive the 2:1 reaction by protonating intermediates and facilitating dealkylation . This interdependence highlights the delicate balance between nucleophilic substitution and acid catalysis in phosphonate chemistry.

Role of Fluorine

Fluorine’s electronegativity stabilizes transition states in both pathways:

  • In the 1:2 reaction, fluorine promotes β-elimination by polarizing the C-F bond.

  • In the 2:1 reaction, fluorine enhances the electrophilicity of the acyl carbon, favoring nucleophilic attack by phosphite .

Applications and Derivatives

While direct biological data for diethyl (3-fluoropropanoyl)phosphonate remains limited, its structural analogs exhibit notable properties:

  • Anticancer Activity: Aminated cyclopropylmethylphosphonates demonstrate low micromolar IC<sub>50</sub> values against pancreatic cancer cells .

  • Enzyme Inhibition: Fluorinated phosphonates often act as transition-state analogs, inhibiting phosphatases and proteases .

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